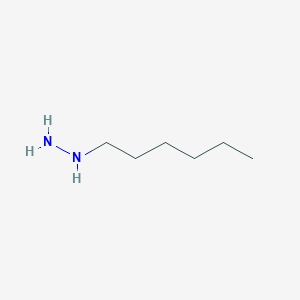

Hexylhydrazine

概要

説明

Hexylhydrazine is a chemical compound with the molecular formula C6H16N2 . It is used in various research and development applications .

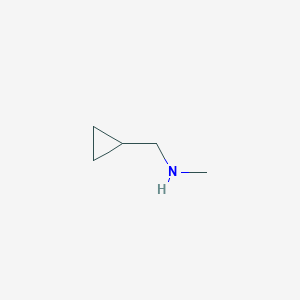

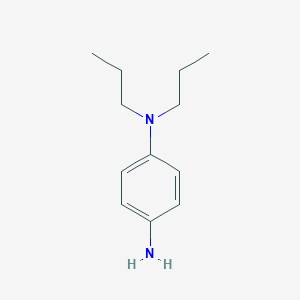

Molecular Structure Analysis

The molecular structure of Hexylhydrazine consists of 6 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The exact structure can be determined using various techniques such as quantum chemistry, force field and molecular dynamics methods, and structural correlation .科学的研究の応用

Antimicrobial Agents

Hydrazide-hydrazone derivatives, such as Hexylhydrazine, have been identified as potential antimicrobial agents . They display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . This makes them a significant area of interest for medicinal chemists who synthesize various hydrazide-hydrazones and evaluate them for biological activities .

Anticancer Agents

Hydrazone chemicals, including Hexylhydrazine, have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research . They have been explored for their potential in cancer treatment . Researchers have created novel compounds that target cell death pathways like apoptosis, necrosis, and autophagy .

Reducing Agents

Hexylhydrazine, being a derivative of Hydrazine, is a versatile and essential substance in chemistry . It is frequently used as a reducing agent , which means it donates electrons to another substance in a redox chemical reaction.

Synthesis of Heterocyclic Scaffolds

Hydrazide-hydrazone derivatives are known for their ability to synthesize different heterocyclic scaffolds . This is due to the presence of the azomethine group (–NH–N=CH–) connected with the carbonyl group in their structure .

Synthesis of Bioactive Molecules

Hexylhydrazine can be used in the synthesis of various molecules with biological activity . This is due to its reactivity and versatility as a chemical compound .

Development of New Pharmaceuticals

The unique biological action and excellent coordination ability of hydrazone chemicals, including Hexylhydrazine, make them a significant area of interest in the development of new pharmaceuticals .

Safety and Hazards

作用機序

Target of Action

Hexylhydrazine, like other hydrazine derivatives, primarily targets cell death pathways such as apoptosis and autophagy . These pathways play a crucial role in the regulation of cell growth and death, making them important targets for therapeutic interventions.

Mode of Action

For instance, hydralazine, a hydrazine derivative, is known to cause vasodilation primarily in resistance arterioles, also known as the smooth muscle of the arterial bed . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca 2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells .

Biochemical Pathways

For instance, hydralazine is known to affect the nitric oxide-cGMP pathway, leading to relaxation of vascular smooth muscle

Pharmacokinetics

Hydralazine, a related compound, is known to be well-absorbed from the gastrointestinal tract and undergoes extensive and complex metabolism depending on acetylator status . Slow acetylators undergo primary oxidative metabolism, while rapid acetylators are acetylated .

Result of Action

Hydrazine derivatives have been shown to have unique biological actions and excellent coordination ability, making them hot topics in pharmaceutical research . They have been found to be particularly useful in cancer treatment, where they target cell death pathways like apoptosis and autophagy .

Action Environment

The action, efficacy, and stability of hexylhydrazine can be influenced by various environmental factors. For instance, the safety data sheet for hexylhydrazine suggests that it should be stored in suitable and closed containers to prevent spillage or leakage . Discharge into the environment must be avoided

特性

IUPAC Name |

hexylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-2-3-4-5-6-8-7/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYBUEJAQKBUFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166535 | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexylhydrazine | |

CAS RN |

15888-12-7 | |

| Record name | Hydrazine, hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015888127 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing C14-labeled 2-substituted-3-hydroxy-5-pyrazolones using Hexylhydrazine, as described in the research?

A1: The synthesis of C14-labeled pyrazolones using Hexylhydrazine serves a crucial purpose in understanding the physicochemical properties and potential applications of these compounds. By incorporating a radioactive carbon atom (C14) into their structure, researchers can track the fate and distribution of these pyrazolones in various systems. This is particularly valuable for:

Q2: How does the research utilize spectroscopic techniques to characterize 2-substituted-3-hydroxy-5-pyrazolones synthesized with Hexylhydrazine?

A2: The research employs both ultraviolet (UV) and infrared (IR) spectroscopy to elucidate the structural characteristics of the synthesized 2-substituted-3-hydroxy-5-pyrazolones [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-Phenylenebis(oxy)]di(propan-2-ol)](/img/structure/B168327.png)

![1H-Indeno[1,2-d]pyrimidin-4(5H)-one](/img/structure/B168336.png)

![1-Cyclopropyl-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxo-8-(trifluoromethyl)quinoline-3-carboxylic acid](/img/structure/B168344.png)

![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)